Lipophilicity Enhancement: LogP Increase of ~2.66 Units Over Non-Brominated Parent Confers Membrane Permeability Advantage
The para-bromine substitution in 2-(1-aminoethyl)-4-bromophenol produces a calculated LogP of 2.87, compared to a LogP of 0.22 for the non-brominated parent 2-(1-aminoethyl)phenol . This represents an increase of approximately 2.66 log units, corresponding to a roughly 457-fold greater partition into octanol over water. The shift moves the compound from a relatively hydrophilic space (LogP < 1) into a lipophilicity range consistent with improved passive membrane permeability, while remaining within drug-like chemical space (Lipinski Rule of Five: LogP ≤ 5).
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.87 (calculated, Chemsrc) |
| Comparator Or Baseline | 2-(1-Aminoethyl)phenol: LogP = 0.22 (calculated, Chembase) |
| Quantified Difference | ΔLogP ≈ +2.66 (~457-fold increase in partition coefficient) |
| Conditions | Calculated LogP values; target from Chemsrc (CAS 741625-48-9), comparator from Chembase (CAS 89985-53-5) |
Why This Matters
For procurement decisions in medicinal chemistry programs, the ~2.66 LogP unit difference predicts substantially different ADME behavior—the brominated compound is expected to exhibit higher membrane permeability and tissue distribution, making it the appropriate choice when target engagement requires cellular penetration, while the non-brominated analog may be preferred for applications requiring higher aqueous solubility.
- [1] Chembase. 2-(1-aminoethyl)phenol hydrochloride. Acid pKa: 8.29; LogP: 0.2175477. http://www.chembase.cn/molecule-255106.html View Source
